molecular formula C16H13ClN6O5 B560288 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

Cat. No.: B560288
M. Wt: 404.76 g/mol
InChI Key: PXLOUHLPDHEXCC-UHFFFAOYSA-N
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Description

VU 591 hydrochloride is a highly selective and potent inhibitor of the renal outer medullary potassium channel, also known as the inward rectifier potassium channel (Kir1.1 or ROMK). This compound is primarily used in scientific research to study the physiological and pharmacological roles of these potassium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

VU 591 hydrochloride is synthesized through a multi-step chemical process. The synthesis involves the reaction of 6-nitro-1H-benzimidazole with formaldehyde and subsequent nitration to form 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

The industrial production of VU 591 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a lyophilized form to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

VU 591 hydrochloride primarily undergoes substitution reactions due to the presence of nitro groups on the benzimidazole rings. These reactions can be facilitated by various nucleophiles under appropriate conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving VU 591 hydrochloride include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from the reactions of VU 591 hydrochloride depend on the nature of the nucleophile used. For example, reactions with amines can lead to the formation of substituted benzimidazole derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Potassium Channel Inhibition

One of the primary applications of VU591 hydrochloride is its role as a selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This channel is crucial for potassium ion transport in the kidneys, and inhibiting it can have significant implications for treating conditions such as hypertension and heart failure. The compound's ability to selectively inhibit ROMK makes it a valuable tool for studying renal physiology and developing new therapeutic agents targeting electrolyte balance and blood pressure regulation.

1.2 Anticancer Potential

Research indicates that benzimidazole derivatives, including VU591 hydrochloride, exhibit promising anticancer properties. Compounds with similar structures have been shown to affect various cancer cell lines, suggesting that VU591 could also possess cytotoxic effects against tumors. The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell proliferation and survival .

1.3 Antimicrobial Activity

Benzimidazole derivatives have been explored for their antibacterial and antifungal activities. Studies have demonstrated that certain benzimidazole compounds can effectively combat resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of VU591 hydrochloride may enhance its potential as an antimicrobial agent, making it a candidate for further investigation in the development of new antibiotics .

Synthesis and Structural Insights

The synthesis of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride involves several chemical reactions that yield high purity products under controlled conditions. The compound's molecular formula is C16H13ClN6O5, with a molecular weight of approximately 368.30 g/mol .

3.1 Inhibition Studies

A study published in Nature highlights the selective inhibition of ROMK channels by VU591 hydrochloride, demonstrating its potential utility in managing renal-related disorders . The research involved in vitro assays that confirmed the compound's efficacy in blocking potassium currents.

3.2 Anticancer Activity Assessment

In another study focusing on the anticancer properties of benzimidazole derivatives, VU591 hydrochloride was included as part of a broader investigation into novel compounds targeting cancer cell lines. Results indicated that compounds with similar structural motifs showed significant cytotoxicity, warranting further exploration of VU591's potential in oncology .

Mechanism of Action

VU 591 hydrochloride exerts its effects by selectively blocking the intracellular pore of the renal outer medullary potassium channel (Kir1.1). This inhibition prevents the flow of potassium ions through the channel, thereby modulating the channel’s physiological functions. The compound exhibits high selectivity for Kir1.1 and does not significantly affect other potassium channels such as Kir7.1, Kir2.1, Kir2.3, or Kir4.1 .

Biological Activity

6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride, also known as VU 591 hydrochloride, is a synthetic compound notable for its selective inhibition of the renal outer medullary potassium channel (Kir1.1). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

VU 591 hydrochloride has a complex chemical structure characterized by two nitro groups and a benzimidazole framework. Its molecular formula is C16H13ClN6O5C_{16}H_{13}ClN_{6}O_{5}, with a molecular weight of approximately 368.30 g/mol. The compound's unique structure allows it to selectively inhibit the Kir1.1 channel, which is crucial for potassium ion transport in the kidneys.

The primary biological activity of VU 591 hydrochloride stems from its ability to bind specifically to the intracellular pore of the Kir1.1 channel, effectively blocking potassium ion transport. This selective inhibition can disrupt normal physiological processes, particularly renal function and electrolyte balance. Research indicates that VU 591 exhibits minimal effects on other potassium channels such as Kir7.1 and Kir2.x, highlighting its specificity.

Comparative Analysis with Related Compounds

A comparison of VU 591 hydrochloride with structurally similar compounds reveals its unique biological activity:

Compound Name Structural Features Biological Activity Unique Aspects
VU 591 HydrochlorideTwo nitro groups, methoxymethyl substitutionSelective Kir1.1 inhibitorHigh selectivity for renal potassium channels
5-NitrobenzimidazoleSingle nitro groupModerate antibacterial activityLess selective than VU 591
Benzimidazole DerivativesVarying substitutionsAntiparasitic propertiesBroader spectrum but lower specificity
6-Nitro-2-(methylthio)benzimidazoleMethylthio group instead of methoxymethylAnticancer propertiesDifferent mechanism compared to VU 591

This table illustrates that while many benzimidazole derivatives exhibit various biological activities, VU 591's specific targeting of the Kir1.1 channel sets it apart as a potential therapeutic agent.

Research Findings and Case Studies

Several studies have investigated the biological effects of VU 591 hydrochloride:

  • Renal Function Studies : In vitro studies demonstrated that VU 591 significantly reduces potassium ion transport across renal epithelial cells, leading to potential implications in managing conditions like hypertension and heart failure due to its effect on electrolyte balance.
  • Cytotoxicity Assays : In cell line studies, VU 591 was tested against various cancer cell lines. While the compound primarily focuses on ion channel inhibition, preliminary results suggest that it may also exhibit cytotoxic effects in certain tumor types, warranting further investigation into its anticancer potential .
  • Pharmacokinetic Studies : The pharmacokinetic profile of VU 591 indicates favorable absorption characteristics, with predictions suggesting good intestinal absorption and potential blood-brain barrier penetration . These properties are critical for developing effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:

Nitro Group Introduction : Nitration of benzimidazole derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Methoxymethyl Linkage Formation : Alkylation of the benzimidazole nitrogen with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Hydrochloride Salt Formation : Post-synthesis treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

  • Critical Parameters : Monitor reaction intermediates via TLC/HPLC and optimize stoichiometry to prevent side products like over-alkylated species .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted benzimidazole) .
  • IR Spectroscopy : Identify NO₂ asymmetric/symmetric stretching (1520–1350 cm⁻¹) and benzimidazole C=N stretching (1600–1580 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₁₆H₁₃ClN₆O₅: 428.05 g/mol) .

Advanced Research Questions

Q. How can SHELX software resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Data Refinement : Use SHELXL for high-resolution refinement of X-ray diffraction data. Input initial coordinates from SHELXS (direct methods) and iteratively adjust parameters (e.g., thermal displacement, occupancy) to minimize R-factors .
  • Handling Twinning : For twinned crystals, apply the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
  • Validation : Cross-check hydrogen bonding patterns with Mercury (CCDC) to ensure geometric consistency with Etter’s graph set analysis (e.g., S(6) motifs for intramolecular H-bonds) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare slopes for potency differences .

Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. How can hydrogen bonding patterns in the crystal structure inform drug design?

  • Methodological Answer :

  • Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) for dimeric interactions) using PLATON or CrystalExplorer. These patterns predict solubility and stability .
  • Co-Crystallization Studies : Co-crystallize the compound with target proteins (e.g., kinases) to map binding-site interactions. Use PDBsum to analyze H-bond networks in resolved structures .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Adjust substituents (e.g., nitro groups) to optimize bioavailability .
  • Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., GSK-3β) in Desmond or GROMACS. Analyze RMSD/RMSF plots to assess ligand-receptor stability .

Properties

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLOUHLPDHEXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

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